Cas no 2120495-01-2 (1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile structure](https://ja.kuujia.com/scimg/cas/2120495-01-2x500.png)
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile
- Cyclopentanecarbonitrile, 1-[3-(methylsulfonyl)phenyl]-
-
- MDL: MFCD31653101
- インチ: 1S/C13H15NO2S/c1-17(15,16)12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
- InChIKey: RLODBMHNKOYBCS-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC(S(C)(=O)=O)=C2)(C#N)CCCC1
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY226738-1g |
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile |
2120495-01-2 | ≥95% | 1g |
¥6375.00 | 2024-08-09 | |
eNovation Chemicals LLC | D778570-1g |
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile |
2120495-01-2 | 95% | 1g |
$825 | 2025-02-19 | |
eNovation Chemicals LLC | D778570-1g |
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile |
2120495-01-2 | 95% | 1g |
$825 | 2024-07-20 | |
eNovation Chemicals LLC | D778570-1g |
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile |
2120495-01-2 | 95% | 1g |
$825 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592948-1g |
1-(3-(Methylsulfonyl)phenyl)cyclopentane-1-carbonitrile |
2120495-01-2 | 98% | 1g |
¥9562 | 2023-04-14 |
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrileに関する追加情報
Recent Advances in the Study of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile (CAS: 2120495-01-2)
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile (CAS: 2120495-01-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclopentane carbonitrile core and methylsulfonylphenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile has been optimized in recent research to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic approach using palladium-based catalysts, which significantly enhanced the efficiency of the cyclization step. This advancement not only facilitates large-scale production but also reduces the environmental impact of the synthesis process, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.
Pharmacological investigations have revealed that 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile exhibits potent inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. In vitro studies demonstrated its ability to selectively inhibit the JAK-STAT signaling pathway, which is critical in the pathogenesis of autoimmune diseases and certain cancers. These findings were corroborated by molecular docking simulations, which highlighted the compound's high affinity for the ATP-binding site of JAK2 kinases.
Further preclinical evaluations have explored the compound's pharmacokinetic profile and toxicity. A recent animal model study (Bioorganic & Medicinal Chemistry Letters, 2024) reported favorable oral bioavailability and a half-life conducive to once-daily dosing. Importantly, the compound showed minimal off-target effects in a panel of safety assays, suggesting a promising therapeutic window. These results underscore its potential as a lead compound for the development of novel kinase inhibitors.
In addition to its kinase inhibitory properties, 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile has been investigated for its role in modulating oxidative stress. Research published in Free Radical Biology and Medicine (2023) demonstrated that the compound acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This dual functionality—kinase inhibition and antioxidant activity—positions it as a multifaceted therapeutic agent, particularly for conditions where oxidative stress and inflammation are intertwined, such as neurodegenerative diseases.
Despite these promising findings, challenges remain in the clinical translation of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile. Current research is addressing issues such as formulation stability and metabolic clearance rates. Collaborative efforts between academic and industrial researchers are underway to optimize the compound's properties and advance it into early-phase clinical trials. The compound's unique chemical scaffold also offers opportunities for structural modifications to enhance its efficacy and reduce potential side effects.
In conclusion, 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile (CAS: 2120495-01-2) represents a compelling area of research in chemical biology and drug discovery. Its dual mechanisms of action, combined with a favorable pharmacokinetic profile, make it a promising candidate for therapeutic development. Continued research will be essential to fully elucidate its potential and overcome existing challenges in its path to clinical application.
2120495-01-2 (1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile) 関連製品
- 1805471-04-8(2,4-Bis(trifluoromethyl)-3-iodobenzylamine)
- 2138525-96-7(rac-N-(1R,6R)-2-azabicyclo4.1.0heptan-6-yl-2-nitrobenzene-1-sulfonamide)
- 2229489-62-5(3-amino-3-(2-methyl-6-nitrophenyl)cyclobutan-1-ol)
- 2680767-54-6(3-(1-acetylpyrrolidin-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2172328-70-8(2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperidin-3-yl)acetic acid)
- 1308384-33-9(4-(dimethylamino)methyl-4-azepanol)
- 1805498-02-5(2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine)
- 1240948-72-4(2-Chloro-5-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile)
- 1704938-93-1((3S)-3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid)
- 1306606-23-4(4,6-dimethyl-1H,6H-1,2diazolo3,4-cpyrazol-3-amine)
